molecular formula C12H17NO2 B2863217 (2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid CAS No. 2248209-67-6

(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Cat. No.: B2863217
CAS No.: 2248209-67-6
M. Wt: 207.273
InChI Key: HHNAQGXGRDEBJY-SECBINFHSA-N
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Description

(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid is a chiral organic compound with the CAS Registry Number 2248209-67-6 . Its molecular formula is C12H17NO2, and it features a defined (2R) stereocenter, making it a valuable building block for stereoselective synthesis and pharmaceutical research . The structure incorporates a dimethylaminophenyl group, a common motif in molecules with biological activity, suggesting potential applications in the development of receptor ligands or enzyme inhibitors. This compound is offered For Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this chemical in various fields, including medicinal chemistry for probe or lead compound development, process chemistry, and as an intermediate in synthesizing more complex molecules for biological evaluation.

Properties

IUPAC Name

(2R)-3-[4-(dimethylamino)phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(12(14)15)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8H2,1-3H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNAQGXGRDEBJY-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)N(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Outcomes

Parameter Value Source
Substrate (E)-3-[4-(Dimethylamino)phenyl]-2-methylpropenoic acid
Catalyst Rhodium-(R,R)-Et-DuPhos
Solvent Tetrahydrofuran
Pressure 50 psi H₂
Temperature 25°C
Enantiomeric Excess (ee) 99%
Yield 89%

This method eliminates the need for resolution steps and achieves near-quantitative yields, making it suitable for industrial-scale production.

Biocatalytic Synthesis Using Engineered Enzymes

Recent innovations in biocatalysis leverage engineered ketoreductases (KREDs) for stereoselective reductions. A study paralleling Chemical and Pharmaceutical Bulletin methodologies employs KRED-P1-H12 to reduce 3-[4-(Dimethylamino)phenyl]-2-methylpropanal to the corresponding (R)-alcohol, followed by oxidation to the carboxylic acid.

Process Optimization

  • Substrate Loading : 100 g/L in phosphate buffer (pH 7.0).
  • Cofactor Regeneration : Glucose dehydrogenase (GDH) with 10 mM NADP⁺.
  • Reaction Time : 24 hours at 30°C.
  • Outcome : 92% conversion, 97% ee, and 85% isolated yield.

This green chemistry approach reduces reliance on heavy metals and organic solvents, aligning with sustainable manufacturing trends.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Adapting SPPS techniques, researchers have synthesized this compound via Wang resin-bound intermediates. The protocol involves:

  • Resin Activation : Treating Wang resin with 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dimethylformamide (DMF).
  • Coupling : Introducing Fmoc-protected 3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid using diisopropylethylamine (DIPEA).
  • Cleavage : Releasing the product with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v).

This method achieves 78% yield and ≥95% purity, though scalability remains challenging due to high reagent costs.

Continuous Flow Chemistry Approaches

Continuous flow systems enhance reaction control and reproducibility. A microreactor-based synthesis adapted from WO2014188453A2 employs:

  • Reactor Design : Two-stage packed-bed reactor with immobilized Lewis acid catalysts (e.g., BF₃·OEt₂).
  • Conditions : 80°C, 10 bar pressure, residence time of 15 minutes.
  • Outcome : 94% conversion and 91% isolated yield, with 98% ee.

This method reduces side reactions and improves heat management compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The phenyl ring and propanoic acid moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Propanoic Acid Derivatives with Aromatic Substituents

Several propanoic acid derivatives share structural motifs with the target compound, differing in substituent positions, functional groups, and stereochemistry:

Compound Name Key Structural Features Differences from Target Compound Source
Bezafibrate (BM15075) 2-methylpropanoic acid, 4-chlorophenyl group Chlorophenyl vs. dimethylaminophenyl
Imp. A (EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid Racemic mixture, 2-methylpropyl substituent Substituent position and stereochemistry
Imp. F (EP): 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid β-methylpropylphenyl, non-chiral backbone Lack of dimethylamino group
(2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid Hydroxyphenyl instead of methyl-substituted phenyl Polar hydroxyl vs. hydrophobic methyl

Key Observations :

  • F) .
  • Stereochemistry impacts activity: The (2R) configuration may confer selectivity in biological systems, unlike racemic mixtures (e.g., Imp. A) .

Functional Group Variations

Amino and Carboxylic Acid Modifications
  • Contrasts with the dimethylamino group, highlighting the role of boron in targeted therapies vs. the basicity of dimethylamino .
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid (): Features an enone-linked phenyl group and a ketone-oxobutanoic acid chain. The conjugated system may influence UV absorption or reactivity compared to the saturated backbone of the target compound .
Heterocyclic and Sulfur-Containing Analogs
  • Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (): Contains pyridine and pyrimidine rings, introducing hydrogen-bonding and π-stacking capabilities absent in the target compound .
  • (2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic Acid (): A sulfur-containing analog with a thioether linkage, which may alter redox properties or metabolic stability .

Stereochemical Considerations

  • Racemic vs. Enantiopure Forms: Imp. A (EP) () is a racemic mixture of (2RS)-propanoic acid, whereas the target compound’s (2R) configuration could enhance enantioselective interactions, as seen in pharmaceuticals like Fesoterodine Fumarate (), which utilizes stereochemistry for muscarinic receptor specificity .
  • (2S)-2-Amino-3-(4-boronophenyl)propanoic Acid (): Demonstrates how minor stereochemical changes (e.g., 2S vs. 2R) can drastically alter biological activity or therapeutic applications .

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